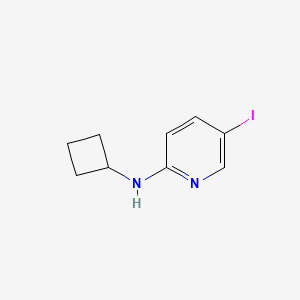
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is a synthetic organic compound that belongs to the class of substituted anilines It features a Boc-protected tetrahydropyridine ring attached to a methylaniline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline typically involves the following steps:
Protection of the amine group: The starting material, 4-pyridylamine, is reacted with di-tert-butyl dicarbonate (Boc2O) to protect the amine group, forming 1-Boc-4-pyridylamine.
Reduction: The protected pyridylamine is then subjected to catalytic hydrogenation to reduce the pyridine ring to a tetrahydropyridine ring.
Substitution: The resulting 1-Boc-1,2,3,6-tetrahydro-4-pyridylamine is then reacted with 3-bromoaniline under suitable conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes for large-scale production, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized back to the pyridine ring under strong oxidizing conditions.
Reduction: The nitro group, if present, can be reduced to an amine group.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst.
Substitution: Trifluoroacetic acid (TFA) for Boc deprotection.
Major Products
Oxidation: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Reduction: 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylamine.
Substitution: 4-(1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline would depend on its specific application. In biological systems, it may interact with specific enzymes or receptors, modulating their activity. The Boc group provides protection during synthetic processes, which can be removed to reveal the active amine group that can participate in further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-nitroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-chloroaniline
- 4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-fluoroaniline
Uniqueness
4-(1-Boc-1,2,3,6-tetrahydro-4-pyridyl)-3-methylaniline is unique due to the presence of the methylaniline moiety, which can impart distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity and interactions in various applications.
Eigenschaften
IUPAC Name |
tert-butyl 4-(4-amino-2-methylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-11-14(18)5-6-15(12)13-7-9-19(10-8-13)16(20)21-17(2,3)4/h5-7,11H,8-10,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGGIUBSLZPUMHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)C2=CCN(CC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














